(1Alpha,2Alpha[N]-3H)-Cholesterol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
(1S,2R,3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2-ditritio-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13T,15T/t13-,15+,19-,21+,22+,23-,24+,25+,26+,27- |
InChI Key |
HVYWMOMLDIMFJA-NXZMGSMJSA-N |
Isomeric SMILES |
[H][C@@]1([C@@H](CC2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2([C@@]1([H])[3H])C)C)[C@H](C)CCCC(C)C)O)[3H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Methodological Frameworks for 1alpha,2alpha N 3h Cholesterol Application in in Vitro and Ex Vivo Systems
Cellular and Subcellular Studies
(1Alpha,2Alpha[N]-3H)-Cholesterol is extensively used to label cells, typically by incubation, allowing the tritium-labeled cholesterol to incorporate into cellular membranes. This pre-labeling step is the foundation for a variety of assays designed to study the dynamic processes of cholesterol transport.
Quantitative Assessment of Cellular Cholesterol Uptake and Efflux Kinetics
The core principle behind using this compound in uptake and efflux studies involves loading cells with the radiolabeled compound and then measuring its movement over time. For efflux studies, after loading, the cells are washed and then incubated with specific cholesterol acceptors in the medium. The amount of radioactivity released from the cells into the medium is quantified using liquid scintillation counting and is expressed as a percentage of the total radioactivity initially incorporated by the cells. nih.gov This methodology allows for a quantitative assessment of the efficiency of various pathways and acceptors in promoting cholesterol removal from cells like macrophages. nih.govahajournals.org
High-density lipoproteins (HDL) and their primary protein component, apolipoprotein A-I (apoA-I), are principal acceptors of cellular cholesterol in a process central to reverse cholesterol transport. youtube.comnih.gov Studies using this compound-labeled macrophages have been pivotal in demonstrating that the capacity of HDL to promote cholesterol efflux is a key metric of HDL function, independent of simple HDL cholesterol plasma concentrations. nih.gov Research has shown that a significant portion of cholesterol efflux is directed towards lipid-poor apoA-I, which is crucial for the formation of new HDL particles. ahajournals.org In ex vivo studies using serum from human subjects, the removal of the HDL-containing fraction resulted in an 87% decrease in the capacity to accept cholesterol from labeled cells, underscoring HDL's critical role. ahajournals.org
Table 1: Research Findings on Cholesterol Efflux to HDL and Apolipoproteins
| Acceptor | Key Finding | Research Context | Citation |
|---|---|---|---|
| Apolipoprotein B-depleted serum (rich in HDL) | Accounts for the majority of cholesterol efflux capacity from macrophages. The capacity varies significantly among individuals. | Ex vivo assays using J774 and RAW 264.7 macrophage cell lines incubated with serum from human cohorts. | nih.govahajournals.org |
| Apolipoprotein A-I (apoA-I) | A substantial amount of efflux is to lipid-poor apoA-I, a key driver of efflux capacity. | Pathway analysis in macrophage-based efflux assays. | ahajournals.org |
| HDL particles | Efflux to HDL is a strong inverse predictor of coronary artery disease status. | Clinical studies correlating efflux capacity from labeled fibroblasts to HDL with patient atherosclerosis. | nih.govnih.gov |
The Scavenger Receptor Class B Type 1 (SR-BI) is a multi-functional receptor that binds both HDL and LDL and facilitates the bidirectional flux of cholesterol. nih.govnih.gov Assays with this compound have been instrumental in defining the role of SR-BI in cholesterol efflux. These studies have demonstrated that the ability of SR-BI to mediate efflux is critically dependent on the binding of lipoprotein ligands to the receptor. nih.gov By using cell lines with mutated SR-BI receptors that exhibit altered binding affinities for HDL and LDL, researchers have shown a direct correlation between lipoprotein binding and the stimulation of cholesterol efflux. nih.gov For example, an antibody that blocks lipoprotein binding to SR-BI also inhibits the efflux of [3H]cholesterol to both HDL and LDL. nih.gov
Table 2: Key Findings in SR-BI Mediated Cholesterol Efflux
| Cell System | Lipoprotein Acceptor | Finding | Citation |
|---|---|---|---|
| Cells expressing wild-type mSR-BI | HDL, LDL | SR-BI stimulates efflux of this compound to both HDL and LDL. | nih.gov |
| Cells expressing mutant mSR-BI (Q402R/Q418R) | HDL, LDL | This mutant binds LDL but not HDL, and correspondingly mediates efficient efflux to LDL but not to HDL. | nih.gov |
| Cells treated with anti-mSR-BI antibody | HDL, LDL | The antibody blocks lipoprotein binding and subsequent cholesterol efflux. | nih.gov |
| Cells from Alagille syndrome patients | Patient Serum | SR-BI-mediated efflux was lower with serum from severely icteric patients and was positively correlated with HDL cholesterol levels. | nih.gov |
Active, energy-dependent cholesterol efflux is primarily mediated by members of the ATP-Binding Cassette (ABC) transporter family. nih.govnih.gov The use of this compound has been fundamental to characterizing the function of these transporters. The most critical transporters in macrophage cholesterol efflux are ABCA1 and ABCG1. nih.govnih.gov ABCA1 is essential for transferring cholesterol and phospholipids (B1166683) to lipid-poor apoA-I, a crucial step in HDL biogenesis. nih.gov ABCG1 primarily promotes cholesterol efflux to mature HDL particles. nih.gov Assays often involve upregulating the expression of these transporters in cultured cells (e.g., using cAMP to induce ABCA1 in J774 macrophages) before measuring the efflux of radiolabeled cholesterol to specific acceptors. nih.govnih.gov Pathway analysis has shown that ABCA1 can be responsible for about a third of the total efflux capacity from macrophages. ahajournals.org
Table 3: Summary of ABC Transporter Roles in Cholesterol Efflux
| Transporter | Primary Acceptor | Function | Citation |
|---|---|---|---|
| ABCA1 | Apolipoprotein A-I (ApoA-I) | Mediates efflux of cholesterol and phospholipids to form nascent HDL particles. Essential for HDL biogenesis. | nih.govnih.gov |
| ABCG1 | Mature HDL particles | Promotes cholesterol efflux specifically to existing HDL particles. | ahajournals.orgnih.gov |
| ABCG5/ABCG8 | Not specified in macrophages | Primarily involved in cholesterol excretion from liver and gut cells into bile and the intestinal lumen. | researchgate.net |
Intracellular Cholesterol Trafficking and Compartmentalization Assays
Beyond efflux, this compound is used to trace the intricate pathways of cholesterol movement between organelles. nih.govnih.gov After cellular uptake, lipoprotein-derived cholesterol is transported from endosomes and lysosomes to other cellular compartments, including the endoplasmic reticulum (ER) and the plasma membrane. nih.govresearchgate.net The ER is a central hub for cholesterol synthesis and sensing. nih.gov Studies using radiolabeled cholesterol help quantify the rate and direction of this transport. For example, by chasing the movement of newly acquired this compound, researchers can investigate how cholesterol is distributed between the plasma membrane and internal storage pools, such as cholesteryl esters within lipid droplets. researchgate.net These trafficking pathways involve a combination of vesicular transport and non-vesicular transfer at membrane contact sites, where proteins shuttle individual cholesterol molecules between organelles. nih.govresearchgate.net
Membrane Domain Segregation and Lipid Raft Association Studies
The lateral organization of the cell membrane into distinct microdomains, such as lipid rafts, is fundamental to numerous cellular processes, including signal transduction and protein trafficking. nih.gov These domains are enriched in cholesterol and sphingolipids and can be studied using radiolabeled cholesterol. nih.govnih.gov this compound is utilized to trace the movement and association of cholesterol within these specialized membrane regions.
A common technique involves the use of non-ionic detergents, like Triton X-100, at low temperatures to selectively solubilize non-raft membrane fractions. nih.govyoutube.com The detergent-resistant membranes (DRMs), which are enriched in lipid raft components, can then be isolated by density gradient centrifugation. nih.gov By pre-loading cells with this compound, the amount of radioactivity in the DRM fraction provides a quantitative measure of cholesterol's association with lipid rafts.
Studies have shown that disrupting raft structure with agents like filipin (B1216100) or digesting plasma membrane sphingomyelin (B164518) with sphingomyelinase can alter the distribution of labeled cholesterol, providing insights into the structural requirements for raft integrity. researchgate.net Furthermore, the association of specific proteins with these domains can be investigated by observing the co-localization of the protein of interest with this compound in the DRM fraction. These methodologies have been instrumental in demonstrating that not all cellular cholesterol resides in rafts and that distinct membrane domains are involved in specific pathways like ABCA1-mediated lipid efflux. researchgate.net
Table 1: Investigating Lipid Raft Association with this compound
| Experimental Step | Description | Purpose |
| Cell Labeling | Cells are incubated with medium containing this compound. | To incorporate the radiolabeled tracer into cellular membranes. |
| Detergent Extraction | Labeled cells are lysed with a cold non-ionic detergent (e.g., Triton X-100). | To solubilize non-raft membrane components while preserving the integrity of detergent-resistant lipid rafts. |
| Density Gradient Centrifugation | The cell lysate is subjected to sucrose (B13894) gradient ultracentrifugation. | To separate the low-density, detergent-resistant membranes (lipid rafts) from the high-density, solubilized membrane fractions. |
| Quantification | The radioactivity in each fraction is measured using liquid scintillation counting. | To determine the percentage of cellular cholesterol associated with lipid rafts. |
| Perturbation Analysis | The experiment is repeated after treating cells with agents that disrupt lipid rafts (e.g., filipin, sphingomyelinase). | To assess the dependence of cholesterol's raft association on specific lipid components. |
Subcellular Fractionation for Organelle-Specific Cholesterol Localization
Understanding the distribution of cholesterol among different cellular organelles is crucial for comprehending its role in various metabolic and signaling pathways. researchgate.netnih.gov this compound is a valuable tracer for quantifying cholesterol content in isolated subcellular fractions.
The methodology involves labeling cells with this compound, followed by homogenization and differential centrifugation to separate organelles such as the plasma membrane, mitochondria, endoplasmic reticulum, and cytosol. researchgate.netnih.gov The amount of radioactivity in each fraction is then determined, providing a quantitative distribution of cholesterol throughout the cell. researchgate.net
This approach has been used to study the dynamic remodeling of organellar membranes during processes like steroidogenesis, where cholesterol is mobilized from intracellular stores and transported to mitochondria. researchgate.net By combining subcellular fractionation with the use of this compound, researchers can track the movement of cholesterol between organelles in response to various stimuli, providing insights into the mechanisms of intracellular cholesterol trafficking. nih.gov
Reconstituted Lipoprotein and Membrane Vesicle Systems
Reconstituted systems offer a simplified and controlled environment to study the molecular interactions and transfer of cholesterol between different lipid environments.
Cholesterol Transfer Protein Activity Assays
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins in the blood. nih.govnih.gov Assays to measure CETP activity often utilize radiolabeled cholesterol. In a typical assay, donor particles, such as high-density lipoprotein (HDL) labeled with (1Alpha,2Alpha[N]-3H)-cholesteryl esters, are incubated with acceptor lipoproteins, such as low-density lipoprotein (LDL), in the presence of a plasma sample or purified CETP. nih.gov
The transfer of the radiolabeled cholesteryl esters from HDL to LDL is then quantified. nih.gov This can be achieved through various separation techniques, including ultracentrifugation or immunoprecipitation of the acceptor lipoproteins. nih.gov The amount of radioactivity transferred to the acceptor particles is a direct measure of CETP activity. nih.govresearchgate.net These assays are critical for understanding the role of CETP in lipoprotein metabolism and for evaluating the efficacy of CETP inhibitors.
Lipid Exchange and Solubilization Studies
The exchange of cholesterol between different lipid structures and the solubilization of membranes by detergents are fundamental processes in cell biology and biochemistry. nih.gov this compound can be incorporated into liposomes or membrane vesicles to study these phenomena.
To study lipid exchange, labeled vesicles are mixed with unlabeled vesicles, and the transfer of radioactivity is monitored over time. This provides information on the rate and mechanism of cholesterol exchange between membranes.
In solubilization studies, the effect of detergents on membrane integrity can be assessed by monitoring the release of this compound from labeled vesicles. nih.gov The concentration of detergent required to solubilize the vesicles and the kinetics of this process can be determined by measuring the amount of radioactivity that becomes soluble after treatment. These studies are important for understanding how detergents interact with membranes and for developing methods to isolate and reconstitute membrane proteins. nih.gov
Isolated Enzyme and Protein Interaction Assays
Investigating the direct interaction of cholesterol with enzymes and other proteins is key to understanding its metabolic pathways and regulatory functions.
Substrate Utilization in Cholesterol-Metabolizing Enzyme Kinetics
This compound serves as a substrate for various enzymes involved in cholesterol metabolism, allowing for the determination of their kinetic parameters. nih.govnih.gov For instance, the activity of acyl-CoA:cholesterol acyltransferase (ACAT), which esterifies cholesterol for storage, can be measured by monitoring the formation of radiolabeled cholesteryl esters from this compound and a fatty acyl-CoA donor. vt.eduyoutube.com
Similarly, the activity of cholesterol hydroxylases, which are key enzymes in the synthesis of bile acids and steroid hormones, can be assayed using this radiolabeled substrate. nih.govvt.edu The enzymatic reaction is initiated by adding the enzyme source to a reaction mixture containing this compound. The reaction products are then separated from the substrate, typically by chromatography, and the amount of radioactivity in the product fraction is quantified to determine the enzyme's activity. This approach allows for detailed kinetic analysis, including the determination of Michaelis-Menten constants (Km and Vmax), and the evaluation of enzyme inhibitors.
Table 2: Enzyme Kinetic Analysis using this compound
| Enzyme | Reaction Monitored | Method of Analysis | Kinetic Parameters Determined |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Formation of [3H]cholesteryl esters | Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate cholesteryl esters from cholesterol. | Km for cholesterol, Vmax, inhibitor potency (IC50). |
| Cholesterol 7α-hydroxylase | Formation of 7α-hydroxy[3H]cholesterol | Gas chromatography-mass spectrometry (GC-MS) or HPLC to separate the hydroxylated product. | Km for cholesterol, Vmax, regulation by phosphorylation. nih.gov |
| Cholesterol side-chain cleavage enzyme | Release of [3H]isocaproic acid | Liquid scintillation counting of the aqueous phase after solvent extraction to separate the side chain from the steroid nucleus. | Rate of cholesterol conversion to pregnenolone. |
Direct Ligand-Binding Studies with Purified Cholesterol-Binding Proteins
Direct ligand-binding assays using this compound are fundamental in determining the affinity and specificity of interactions between cholesterol and purified proteins. These studies provide quantitative data on binding kinetics, which is crucial for understanding the molecular basis of cholesterol transport, signaling, and enzymatic conversion.
A common technique for these studies is the filter binding assay. In this method, a purified protein is incubated with a fixed concentration of this compound and varying concentrations of unlabeled, "cold" cholesterol. The mixture is then passed through a filter membrane that binds the protein-ligand complex, while unbound cholesterol flows through. The radioactivity retained on the filter is measured, and from this, a saturation curve can be generated to determine the binding affinity (Kd) and the number of binding sites (Bmax). nih.gov This method has been successfully used to measure the binding of radiolabeled cholesterol to various proteins, including cytochrome P450 enzymes. nih.gov
The binding of cholesterol to proteins can be influenced by the protein's structure and the surrounding environment. Cholesterol typically binds within hydrophobic pockets of proteins. mdpi.com The interaction often involves hydrogen bonding between the 3β-hydroxyl group of cholesterol and amino acid residues such as tyrosine, asparagine, and glutamine, while the steroid ring is stabilized by hydrophobic interactions with residues like leucine, isoleucine, and phenylalanine. nih.gov
The table below illustrates the type of data that can be obtained from direct ligand-binding studies with this compound, showcasing hypothetical binding affinities for a selection of cholesterol-binding proteins.
| Protein | Protein Superfamily | Putative Binding Site Residues | Dissociation Constant (Kd) (nM) |
| P450 7A1 | Cytochrome P450 | Tyr, Phe, Leu | 150 |
| P450 46A1 | Cytochrome P450 | Ile, Val, Met | 80 |
| P450 11A1 | Cytochrome P450 | Leu, Phe, Trp | 120 |
| Hedgehog (Hh) | Signaling Protein | Tyr, His, Asn | 200 |
| PTP1B | Tyrosine Phosphatase | Phe, Leu, Val | 500 |
This table presents hypothetical data based on known characteristics of cholesterol-binding proteins for illustrative purposes.
Ex Vivo Tissue Explant and Organ Perfusion Model Applications
Ex vivo tissue explant and organ perfusion systems provide a valuable platform for studying cholesterol metabolism in a context that bridges the gap between in vitro cell culture and in vivo animal models. These systems maintain the tissue architecture and cellular heterogeneity, allowing for the investigation of complex metabolic pathways under controlled conditions. researchgate.net The use of this compound in these models enables the tracing of cholesterol's fate within intact tissues.
Short-Term Metabolic Flux Analysis in Intact Tissues
Metabolic flux analysis with this compound allows for the quantification of the rates of cholesterol uptake, esterification, and catabolism in intact tissues. In a typical ex vivo setup, a tissue explant or a perfused organ is incubated with a medium containing a known concentration of this compound. At various time points, tissue and perfusate samples are collected and analyzed for the distribution of the radiolabel among different lipid fractions.
The rate of cholesterol processing can be determined by measuring the incorporation of the tritium (B154650) label into cholesteryl esters and other metabolites over time. This provides insights into the activity of key enzymes involved in cholesterol homeostasis, such as acyl-CoA:cholesterol acyltransferase (ACAT). Stable isotope labeling, often using deuterium (B1214612), is another powerful technique for tracing metabolic pathways of cholesterol biosynthesis. nih.govnih.gov These studies have revealed that the flux through different cholesterol synthesis pathways, such as the Bloch and Kandutsch-Russell pathways, is highly tissue-specific. nih.govnih.gov
The following table provides an example of data that could be generated from a short-term metabolic flux analysis using this compound in liver tissue explants.
| Time (hours) | This compound Uptake (pmol/mg tissue) | (1Alpha,2Alpha[N]-3H)-Cholesteryl Ester Formation (pmol/mg tissue) |
| 0.5 | 10.2 ± 1.5 | 1.8 ± 0.3 |
| 1 | 18.5 ± 2.1 | 4.5 ± 0.6 |
| 2 | 32.8 ± 3.5 | 10.2 ± 1.2 |
| 4 | 55.1 ± 5.2 | 25.7 ± 2.8 |
This table contains hypothetical data for illustrative purposes.
Investigation of Tissue-Specific Cholesterol Processing
Different tissues exhibit distinct patterns of cholesterol metabolism, reflecting their unique physiological roles. Ex vivo models are instrumental in dissecting these tissue-specific differences. By using this compound as a tracer, researchers can compare how various tissues, such as the liver, adrenal gland, and testes, handle cholesterol.
For instance, studies using radiolabeled precursors have shown that the testes and adrenal glands almost exclusively use the Bloch pathway for cholesterol synthesis, while other tissues may utilize a modified Kandutsch-Russell pathway. nih.gov In vivo studies in rats using [3H]water have demonstrated that the fetus relies heavily on local cholesterol synthesis rather than uptake from the mother. nih.gov
Ex vivo perfusion of different organs with this compound can reveal the relative rates of cholesterol uptake, storage as cholesteryl esters, and conversion to steroid hormones or bile acids. This information is crucial for understanding how cholesterol homeostasis is maintained at the whole-body level and how it is dysregulated in various diseases.
The table below illustrates hypothetical findings on the tissue-specific processing of this compound in different ex vivo perfused rat organs.
| Organ | Primary Metabolic Fate of this compound | Key Enzymes Involved |
| Liver | Esterification, Secretion into Bile | ACAT, HMG-CoA Reductase |
| Adrenal Gland | Conversion to Corticosteroids | CYP11A1, HSD3B2 |
| Testis | Conversion to Testosterone | CYP11A1, HSD17B3 |
| Intestine | Absorption, Esterification, Packaging into Chylomicrons | NPC1L1, ACAT2, MTTP |
This table contains hypothetical data for illustrative purposes.
Elucidation of Complex Cholesterol Metabolic and Regulatory Pathways
Investigations into De Novo Cholesterol Biosynthesis and its Regulation
De novo cholesterol synthesis is a vital cellular process, and radiolabeled precursors are instrumental in measuring its rate and regulation. numberanalytics.com The use of tritiated water ([³H]₂O) is a well-established method for determining the absolute rates of cholesterol synthesis, as the tritium (B154650) is incorporated into the cholesterol molecule during its formation. nih.goviaea.org This approach circumvents issues related to the dilution of precursor pools that can occur with other radiolabeled substrates like [¹⁴C]acetate. nih.govnih.gov
Precursor Incorporation and Flux Through the Mevalonate Pathway
The regulation of this pathway is complex, involving feedback inhibition by cholesterol and its derivatives. nih.gov High intracellular cholesterol levels lead to the suppression of HMG-CoA reductase activity, thereby reducing the rate of de novo synthesis. frontiersin.org Therefore, introducing "(1Alpha,2Alpha[N]-3H)-Cholesterol" into a cellular system would primarily be used to trace its movement and metabolism rather than its incorporation as a building block for new cholesterol.
Sterol Intermediate Accumulation Analysis
The analysis of sterol intermediates provides insights into the efficiency and potential bottlenecks in the cholesterol biosynthesis pathway. While specific studies using "this compound" to analyze the accumulation of intermediates like lanosterol (B1674476) or desmosterol (B1670304) are not found, this tracer could theoretically be used to study the downstream metabolism of cholesterol itself into other steroids, where its conversion and the accumulation of subsequent products could be tracked.
Dynamics of Cholesterol Esterification and Hydrolysis
The balance between free cholesterol and cholesteryl esters is crucial for preventing cellular toxicity from excess free cholesterol. This dynamic process is controlled by the activities of ACAT and CEH.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Profiling
Acyl-CoA:cholesterol acyltransferase (ACAT) is the enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. nih.govsigmaaldrich.com Assays to measure ACAT activity commonly utilize a radiolabeled substrate. While oleic acid is often the radiolabeled component, [¹⁴C]oleic acid or [³H]oleic acid, researchgate.netjefferson.edunih.gov radiolabeled cholesterol such as [³H]cholesterol can also be used to track its conversion to [³H]cholesteryl esters. nih.govresearchgate.net
In such an assay, "this compound" would be introduced to a cell or tissue preparation, and the formation of radiolabeled cholesteryl esters would be quantified over time, providing a direct measure of ACAT activity. This allows for the investigation of ACAT's substrate specificity and the allosteric regulation by different sterols. nih.gov
Table 1: Representative Data for ACAT Activity Assay
| Cell Line | Treatment | [³H]Cholesteryl Ester Formation (pmol/mg protein/hr) |
|---|---|---|
| Wild-Type Fibroblasts | Control | 150.5 ± 12.3 |
| Wild-Type Fibroblasts | ACAT Inhibitor | 25.1 ± 5.7 |
| ACAT1 Knockout | Control | 30.2 ± 6.1 |
This is a hypothetical data table to illustrate the expected results from such an experiment.
Cholesterol Ester Hydrolase (CEH) Activity Measurements
Cholesterol ester hydrolase (CEH), also known as neutral cholesteryl ester hydrolase, catalyzes the hydrolysis of cholesteryl esters back to free cholesterol and fatty acids. nih.gov To measure CEH activity, a substrate of radiolabeled cholesteryl esters is required. [³H]cholesteryl oleate (B1233923) is a commonly used substrate. The activity is determined by measuring the release of radiolabeled free [³H]cholesterol over time. nih.gov
Therefore, to study CEH activity using "this compound," it would first need to be enzymatically or synthetically converted to its esterified form, [³H]cholesteryl ester. This radiolabeled substrate would then be used in the CEH assay.
Molecular Mechanisms of Cellular Cholesterol Transport
The movement of cholesterol between different cellular compartments is a tightly regulated process involving both vesicular and non-vesicular transport mechanisms. frontiersin.orgfrontiersin.org [³H]cholesterol is a valuable tool for tracing these transport pathways. For instance, studies have used [³H]cholesterol to follow the uptake of cholesterol from lipoproteins, its movement from lysosomes to the plasma membrane, and its efflux from the cell. nih.govnih.govnih.gov
By labeling cells with "this compound," researchers can track its distribution among different organelles, such as the endoplasmic reticulum, Golgi apparatus, and plasma membrane, over time. This allows for the identification of proteins and pathways involved in intracellular cholesterol trafficking. physiology.orgeurekalert.org For example, the movement of [³H]cholesterol from the plasma membrane to the endoplasmic reticulum for esterification by ACAT can be monitored to study the kinetics of this transport step.
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Acetyl-Coenzyme A | Acetyl-CoA |
| 3-hydroxy-3-methylglutaryl-Coenzyme A | HMG-CoA |
| HMG-CoA Reductase | HMGCR |
| Mevalonate | - |
| Lanosterol | - |
| Desmosterol | - |
| Acyl-CoA:Cholesterol Acyltransferase | ACAT |
| Cholesteryl Ester | CE |
| Cholesterol Ester Hydrolase | CEH |
| Oleic Acid | - |
| [¹⁴C]oleic acid | - |
| [³H]oleic acid | - |
| [³H]cholesteryl oleate | - |
| Low-Density Lipoprotein | LDL |
ATP-Binding Cassette (ABC) Transporter-Mediated Efflux
Active cholesterol efflux, the process by which cells export cholesterol, is primarily mediated by members of the ATP-binding cassette (ABC) transporter superfamily. nih.gov These proteins utilize the energy from ATP hydrolysis to move lipids across the cell membrane. nih.govhmdb.ca Key transporters in this process are ABCA1 and ABCG1, which are highly expressed in macrophages and are essential for maintaining cholesterol homeostasis. nih.gov
In research settings, the activity of these transporters is quantified using cholesterol efflux assays. Cells, such as macrophages or fibroblasts, are first loaded with radiolabeled cholesterol to label the intracellular cholesterol pools. nih.govmdpi.commdpi.com For this purpose, cells are typically incubated in a medium containing [1α,2α(n)-3H]cholesterol or a similar tritiated variant. mdpi.com After the cells are radiolabeled, they are exposed to cholesterol acceptors in the medium, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL). nih.govnih.gov
ABCA1 primarily mediates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apoA-I, a crucial step in the formation of nascent HDL particles. nih.govnih.gov
ABCG1 facilitates cholesterol efflux to mature HDL particles. nih.govnih.gov
By measuring the amount of [3H]cholesterol that moves from the cells to the acceptor over time, researchers can calculate the rate of efflux. These studies have demonstrated that functional ABCA1 is critically required for efficient cholesterol efflux to apoA-I. nih.govmdpi.com The use of this compound allows for precise quantification of the mass of cholesterol moved, providing detailed insights into the regulation and function of these vital transporters.
Table 1: Key ABC Transporters in Cholesterol Efflux
| Transporter | Primary Acceptor | Function |
| ABCA1 | Lipid-poor Apolipoprotein A-I (apoA-I) | Essential for HDL biogenesis and efflux of cholesterol and phospholipids. nih.gov |
| ABCG1 | High-Density Lipoprotein (HDL) particles | Promotes cholesterol efflux from macrophages to HDL. nih.govnih.gov |
Scavenger Receptor Class B Type 1 (SR-BI) Mediated Uptake/Efflux
The Scavenger Receptor Class B Type 1 (SR-BI) is a multifunctional membrane protein that plays a dual role in cholesterol metabolism. wikipedia.org It is recognized as a major receptor for HDL and mediates both the selective uptake of cholesteryl esters from HDL into cells (primarily in the liver and steroidogenic tissues) and the efflux of free cholesterol from peripheral cells to HDL. wikipedia.orgnih.govnih.gov
The role of SR-BI in cholesterol efflux has been extensively studied using cells labeled with [3H]cholesterol. frontiersin.orgnih.gov In these experiments, cells overexpressing SR-BI are loaded with tritiated cholesterol. The rate of cholesterol movement to lipoprotein acceptors like HDL is then measured. Such studies have shown that SR-BI-stimulated cholesterol efflux is dependent on the direct binding of the lipoprotein ligand to the receptor. frontiersin.org This finding suggests an intimate relationship between the mechanisms of selective lipid uptake and cholesterol efflux mediated by SR-BI. frontiersin.org Advanced glycation end products (AGEs), which accumulate in diabetic and inflammatory conditions, have been shown to inhibit SR-BI-mediated [3H]cholesterol efflux to HDL, suggesting a mechanism by which these conditions could disrupt reverse cholesterol transport. nih.gov
Low-Density Lipoprotein Receptor (LDLR) Pathway-Mediated Internalization
The Low-Density Lipoprotein Receptor (LDLR) pathway is the primary mechanism for the uptake of cholesterol-rich LDL particles from the circulation into cells. umn.edunih.gov This process, known as receptor-mediated endocytosis, is critical for maintaining plasma cholesterol homeostasis. umn.eduthermofisher.com The LDLR on the cell surface specifically recognizes and binds to the apolipoprotein B-100 (apoB) on the LDL particle. mdpi.com Following binding, the entire LDL-LDLR complex is internalized into the cell within clathrin-coated vesicles. umn.eduresearchgate.net
To study this pathway, researchers use LDL particles labeled with a tracer. While historically this was often done with radioiodine (¹²⁵I) attached to the protein component, modern techniques frequently employ fluorescent dyes or reconstituted lipoproteins. nih.govnih.gov A powerful method involves removing the native lipid core of LDL and reconstituting it with a defined cargo, which can include this compound. nih.gov These reconstituted, radiolabeled LDL particles can then be added to cell cultures. The amount of radioactivity subsequently measured inside the cells provides a direct quantification of LDL particle internalization. nih.govnih.gov This approach allows for detailed kinetic studies of LDL uptake and helps in understanding how various genetic mutations or pharmacological agents affect the efficiency of the LDLR pathway. wikipedia.orgnih.gov Once internalized, the vesicle loses its clathrin coat and delivers the LDL particle to the endosome, where the acidic environment causes the LDL to dissociate from its receptor. researchgate.net The receptor is then recycled back to the cell surface, while the LDL particle is trafficked to the lysosome for degradation, releasing its cholesterol for cellular use. wikipedia.orgresearchgate.net
Cholesterol Conversion and Catabolic Pathways (in relevant model systems)
The liver is the primary site for cholesterol catabolism, where it is converted into bile acids or secreted into bile. Radiolabeled tracers like this compound are invaluable for studying the enzymatic reactions that govern these catabolic pathways.
Initial Steps of Bile Acid Synthesis from Cholesterol
The conversion of cholesterol to bile acids is a major route for cholesterol elimination from the body and is essential for the digestion and absorption of dietary fats. mdpi.comfrontiersin.org This multi-step process occurs in the liver and is initiated by one of two main pathways: the "classic" (or neutral) pathway and the "alternative" (or acidic) pathway.
The classic pathway is quantitatively the most important and its first and rate-limiting step is the hydroxylation of cholesterol at the 7α position. nih.govfrontiersin.org This reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum of hepatocytes. frontiersin.org The product of this reaction is 7α-hydroxycholesterol. nih.gov
The activity of CYP7A1 is tightly regulated and can be measured using assays involving radiolabeled cholesterol. nih.govnih.gov When cholesterol labeled with tritium specifically at the 7α-position is used as a substrate, the enzymatic reaction releases the tritium into the aqueous medium as ³H₂O. nih.gov The amount of radioactivity released is directly proportional to the amount of cholesterol hydroxylated, providing a precise measure of CYP7A1 enzyme activity. nih.gov Alternatively, using a ring-labeled substrate like this compound allows researchers to track the conversion of the entire cholesterol molecule into 7α-hydroxycholesterol and subsequent bile acid intermediates through methods like chromatography.
Table 2: Key Enzymes in the Initial Steps of Bile Acid Synthesis
| Enzyme | Pathway | Function | Substrate | Product |
| Cholesterol 7α-hydroxylase (CYP7A1) | Classic (Neutral) | Rate-limiting step in the major bile acid synthesis pathway. frontiersin.org | Cholesterol | 7α-hydroxycholesterol |
| Sterol 27-hydroxylase (CYP27A1) | Alternative (Acidic) | Initiates the alternative pathway of bile acid synthesis. | Cholesterol | 27-hydroxycholesterol |
Sterol Hydroxylation and Oxidation Studies
The catabolism of cholesterol involves a series of hydroxylation and oxidation reactions catalyzed by various enzymes, primarily from the cytochrome P450 family. nih.govfrontiersin.org These modifications increase the water solubility of the sterol nucleus, facilitating its eventual excretion from the body. Beyond the initial 7α-hydroxylation for bile acid synthesis, enzyme-catalyzed oxidations can occur at several other positions on the cholesterol molecule, including C27, C25, C24, and C22. nih.gov
Studying these specific enzymatic reactions relies heavily on the use of specifically labeled cholesterol substrates. As described for CYP7A1, using cholesterol with a tritium label at the specific carbon atom to be hydroxylated allows for sensitive tritium-release assays. nih.gov This method provides a direct measurement of the activity of a particular hydroxylase enzyme.
When using a globally labeled tracer such as this compound, where the label is on a stable part of the sterol ring, the entire molecule can be followed. This approach is crucial for:
Metabolite Identification: Researchers can incubate this compound with liver microsomes or purified enzymes and then use techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and identify the various hydroxylated and oxidized products formed.
Pathway Flux Analysis: By tracking the appearance and disappearance of radiolabeled intermediates over time, scientists can determine the relative importance and flux through different catabolic pathways. This has been essential in understanding how factors like diet or drug treatments can shift cholesterol metabolism between different oxidative pathways.
These studies are fundamental to understanding how the body handles excess cholesterol and have provided molecular insights into diseases associated with disordered sterol metabolism.
Analysis of Cholesterol Protein Interactions and Membrane Biology
Sterol-Mediated Regulation of Transcription Factors and Signaling Pathways
The regulation of gene expression by cholesterol is a cornerstone of cellular lipid homeostasis, primarily governed by the Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) pathways.
Sterol Regulatory Element-Binding Protein (SREBP) Processing and Activity
The SREBP family of transcription factors are central regulators of cholesterol and fatty acid synthesis. They are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, the SREBP-SCAP complex moves from the ER to the Golgi apparatus, where SREBPs are proteolytically cleaved. The released N-terminal domain then translocates to the nucleus to activate the transcription of genes involved in lipid synthesis and uptake.
Conversely, when cellular cholesterol levels are high, cholesterol binds to the SREBP cleavage-activating protein (SCAP), causing a conformational change that retains the SREBP-SCAP complex in the ER, thereby preventing SREBP activation and halting lipid synthesis. Studies using radiolabeled cholesterol precursors, such as [3H]water, have been crucial in quantifying the rates of cholesterol synthesis under various regulatory conditions. While direct tracing of cholesterol's interaction with SCAP using a compound like (1Alpha,2Alpha[N]-3H)-Cholesterol would provide more direct evidence, the fundamental mechanism of sterol-sensing by the SREBP pathway is well-established.
Table 1: Key Proteins in the SREBP Pathway
| Protein | Function | Role in Cholesterol Homeostasis |
| SREBP | Transcription factor | Activates genes for cholesterol and fatty acid synthesis. |
| SCAP | Sterol sensor and escort protein | Binds cholesterol, retaining SREBP in the ER to inhibit its activation. |
| INSIG | ER anchor protein | Interacts with the SREBP-SCAP complex in the presence of sterols to retain it in the ER. |
| S1P & S2P | Proteases | Cleave SREBP in the Golgi to release the active transcription factor domain. |
This table summarizes the main proteins involved in the SREBP pathway and their roles in maintaining cellular cholesterol balance.
Liver X Receptor (LXR) Activation Studies
LXRs (LXRα and LXRβ) are nuclear receptors that act as cellular cholesterol sensors, becoming activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in cholesterol efflux, transport, and excretion, such as ATP-binding cassette transporters ABCA1 and ABCG1.
The use of radiolabeled cholesterol would be invaluable in tracing the metabolic conversion of cholesterol to oxysterols and quantifying the subsequent activation of LXR target genes. For instance, cells could be incubated with this compound, and the appearance of radiolabeled oxysterols could be measured, providing a direct link between cholesterol metabolism and LXR activation. While specific studies with this particular tracer are absent, the principle remains a powerful tool for investigating this pathway. Research has shown that LXR activation can also repress the pro-nociceptive effects of estrogen in sensory neurons, highlighting the diverse roles of this cholesterol-sensing pathway.
Direct Binding and Allosteric Modulation of Membrane Proteins by Cholesterol
Cholesterol is not merely a structural component of membranes; it directly interacts with and modulates the function of a wide array of membrane proteins.
Receptor Conformation and Function Modulation
Cholesterol has been shown to be a crucial allosteric modulator of G protein-coupled receptors (GPCRs), influencing their conformation, ligand binding, and signaling. Cholesterol can bind to specific sites on GPCRs, often within transmembrane domains, including conserved motifs like the cholesterol recognition/interaction amino acid consensus (CRAC) motif. This direct binding can stabilize specific receptor conformations, thereby modulating agonist affinity and the efficiency of G protein coupling.
For example, studies on the CCR3 chemokine receptor have demonstrated that cholesterol acts as a positive allosteric modulator, with increasing cholesterol concentrations leading to a dose-dependent increase in ligand affinity and subsequent G protein activation. The use of photoactivatable and radiolabeled cholesterol analogs has been pivotal in identifying these direct interaction sites. Such probes can be cross-linked to the receptor upon photoactivation, and the radiolabel allows for the identification of the specific amino acid residues involved in the interaction.
Ion Channel Gating and Transporter Activity
Similar to its effects on receptors, cholesterol directly modulates the activity of various ion channels and transporters. This regulation can occur through direct binding to the channel protein or indirectly by altering the physical properties of the surrounding lipid bilayer. For many ion channels, an increase in membrane cholesterol leads to a suppression of channel activity.
Direct binding of cholesterol has been demonstrated for several channels, including inwardly-rectifying potassium (Kir) channels and Transient Receptor Potential (TRP) channels. In these cases, cholesterol can bind to hydrophobic pockets within the channel's transmembrane domains, influencing the conformational changes associated with channel gating (the opening and closing of the channel pore). Radiolabeled cholesterol binding assays have been instrumental in quantifying the affinity and stoichiometry of these interactions. The LDL receptor, crucial for cholesterol uptake, is another example where cholesterol levels influence its function, with complex mechanisms governing its binding and release of LDL particles.
Role of Cholesterol in Membrane Biophysics and Lipid Raft Dynamics
Cholesterol is a key organizer of membrane structure, playing a critical role in the formation and dynamics of specialized membrane microdomains known as lipid rafts.
Lipid rafts are small, heterogeneous, and highly dynamic domains within the plasma membrane that are enriched in cholesterol, sphingolipids, and specific proteins. Cholesterol's rigid, planar structure allows it to pack tightly with the saturated acyl chains of sphingolipids, leading to the formation of a liquid-ordered (Lo) phase that is distinct from the surrounding liquid-disordered (Ld) bulk membrane. These rafts serve as platforms for organizing signaling molecules, thereby facilitating efficient signal transduction.
The study of lipid raft dynamics has benefited from techniques that can visualize and quantify the distribution of lipids. While fluorescence microscopy is commonly used, the use of radiolabeled cholesterol like this compound would allow for precise quantification of cholesterol partitioning into and out of raft domains under various cellular conditions. Depletion of cholesterol from membranes has been shown to disrupt lipid rafts and impair the signaling pathways that are dependent on these structures. Conversely, enriching membranes with cholesterol can alter the size and stability of rafts.
Microdomain Formation and Stability
The formation of microdomains, often referred to as lipid rafts, is a key aspect of the lateral organization of cellular membranes. mdpi.com These domains are enriched in specific lipids, most notably cholesterol and sphingolipids, and are thought to function as platforms for signaling and protein trafficking. researchgate.netyoutube.com The physical properties of these domains, particularly their more ordered and tightly packed nature compared to the surrounding bilayer, are heavily influenced by their molecular components. youtube.com
Cholesterol is a crucial player in the formation and stability of these microdomains. researchgate.net It is believed to act as a dynamic "glue," filling the spaces between the hydrocarbon chains of sphingolipids. youtube.com This interaction leads to the formation of a liquid-ordered (lo) phase, which is characteristic of lipid rafts, coexisting with the more fluid liquid-disordered (ld) phase of the bulk membrane. nih.govpnas.org The stability of these rafts is dependent on the continued presence of cholesterol; its removal often leads to the dissociation of raft components. youtube.com
The use of radiolabeled cholesterol, such as this compound, has been instrumental in quantifying the enrichment of cholesterol in these domains. A common experimental approach involves the use of non-ionic detergents like Triton X-100 at low temperatures to isolate detergent-resistant membranes (DRMs), which are considered a biochemical representation of lipid rafts. nih.govnih.govresearchgate.net By labeling cells with this compound, researchers can trace and quantify the amount of cholesterol that partitions into the DRM fraction versus the detergent-soluble membrane (DSM) fraction.
Table 1: Illustrative Distribution of this compound in Membrane Fractions
This interactive table demonstrates the typical enrichment of cholesterol in detergent-resistant membranes (DRMs) compared to the total cell membrane and the detergent-soluble fraction. The data is representative of findings from studies analyzing membrane composition. pnas.org
| Membrane Fraction | % of Total Cellular Protein | % of Total this compound | Cholesterol to Protein Ratio (relative enrichment) |
| Total Cell Membrane | 100% | 100% | 1.0 |
| Detergent-Soluble | 95% | 70% | 0.74 |
| Detergent-Resistant (DRM) | 5% | 30% | 6.0 |
Note: The values presented are illustrative and can vary depending on the cell type and the specific detergent used for extraction. pnas.org
Research has shown that the specific detergent used can significantly impact the composition of the isolated DRMs. pnas.org However, a consistent finding is the enrichment of both sphingolipids and cholesterol in these fractions, supporting the lipid raft model. nih.gov Studies on model membranes have further elucidated cholesterol's role, showing that it can decrease the fluidity of phosphatidylcholine bilayers while disrupting the highly ordered gel phase of sphingomyelin (B164518), ultimately inducing the formation of liquid-ordered domains. nih.gov The fraction of the membrane in this lo phase is directly proportional to the cholesterol concentration. nih.gov
Protein Partitioning within Membrane Heterogeneities
The lateral segregation of membrane components is not limited to lipids; proteins also exhibit non-uniform distribution, often partitioning into specific lipid environments. researchgate.net The presence of cholesterol-rich microdomains creates a distinct environment that can selectively recruit or exclude certain proteins. This partitioning is a driving force in the organization of signaling complexes and other cellular machinery. youtube.comresearchgate.net
Several factors govern the partitioning of proteins into cholesterol-rich domains. These include:
Lipidation: Post-translational modifications such as the addition of saturated acyl chains (e.g., palmitoylation) or glycosylphosphatidylinositol (GPI) anchors can promote association with the ordered environment of lipid rafts. nih.govresearchgate.net
Direct Cholesterol Binding: Some proteins contain specific amino acid motifs that directly interact with cholesterol. researchgate.net The cholesterol recognition/interaction amino acid consensus (CRAC) domain and the sterol-sensing domain (SSD) are two such examples that are thought to mediate the localization of proteins to cholesterol-rich areas. nih.gov
Experiments utilizing photoactivatable and radiolabeled cholesterol analogs, which would include derivatives of this compound, have been pivotal in identifying the specific transmembrane domains of proteins that interact with cholesterol. These studies can reveal the proximity of cholesterol to different parts of a protein, confirming its role as a direct binding partner.
Table 2: Research Findings on Protein Partitioning in Response to Cholesterol
This interactive table summarizes findings on how different proteins partition into or out of cholesterol-rich microdomains, often identified as detergent-resistant membranes (DRMs).
| Protein | Protein Type/Feature | Partitioning Behavior | Experimental Observation |
| Flotillin | Scaffolding protein | Enriched in DRMs | A known marker for lipid rafts and caveolae. nih.gov |
| GPI-anchored proteins | Lipid-modified protein | Enriched in DRMs | The lipid anchor favors the ordered environment of rafts. nih.gov |
| Transferrin Receptor | Transmembrane protein | Excluded from DRMs | Typically resides in the more disordered regions of the membrane. |
| Src-family kinases | Signaling protein | Enriched in DRMs | Often recruited to rafts upon activation. nih.gov |
| β-secretase (BACE1) | Enzyme | Enriched in DRMs | Partitioning into rafts is thought to facilitate its interaction with its substrate, APP. |
The partitioning of proteins is not static and can be modulated by cellular conditions. For instance, the clustering of receptors within lipid rafts can be initiated by ligand binding, which can then recruit other signaling molecules, amplifying the cellular response. youtube.com The integrity of these domains, and therefore the proper localization and function of raft-associated proteins, is critically dependent on cholesterol. Depletion of cholesterol from the membrane typically disrupts these domains and leads to the mislocalization of raft-associated proteins. youtube.com
Advanced Analytical Approaches for Quantitative and Qualitative Assessment of 1alpha,2alpha N 3h Cholesterol
High-Precision Liquid Scintillation Spectrometry (LSS) for Radioactivity Quantification
High-Precision Liquid Scintillation Spectrometry (LSS), also known as Liquid Scintillation Counting (LSC), is the cornerstone for quantifying the radioactivity of low-energy beta-emitters like tritium (B154650) in (1α,2α[n]-³H)-Cholesterol. hidex.com This technique is renowned for its high counting efficiency, often approaching 100% for beta particles, and its adaptability to various sample types. ub.edu
The fundamental principle of LSS involves the sample being dissolved in a "scintillation cocktail," a solution containing an aromatic solvent and a fluor. Energy from the beta particles emitted by the tritium is transferred to the solvent and then to the fluor, which in turn emits photons of light. hidex.com These light flashes are detected by photomultiplier tubes (PMTs) and converted into an electrical pulse proportional to the initial energy, allowing for quantification of the radioactive decay. hidex.comub.edu Modern LSC systems can distinguish between different types of radiation, such as alpha and beta particles, through pulse shape analysis (PSA), enhancing the specificity of the measurement. cdc.gov
In studies involving (1α,2α[n]-³H)-Cholesterol, LSS is used to determine the total radioactivity in tissue extracts, plasma samples, or cellular lipid fractions. This quantification is crucial for metabolic studies, enabling researchers to calculate the rate of cholesterol uptake, synthesis, or efflux from cells and tissues. nih.gov
Table 1: Key Features of Liquid Scintillation Spectrometry for ³H Analysis
| Feature | Description | Reference |
| Principle | Detection of photons emitted from a scintillator cocktail excited by beta particles. | hidex.com |
| Efficiency | High counting efficiency for low-energy beta emitters like ³H. | ub.edu |
| Application | Quantification of total radioactivity in biological samples. | nih.gov |
| Advantages | High sensitivity, suitable for various sample matrices. | openmedscience.com |
| Challenges | Susceptible to "quenching," where chemical or colored substances in the sample can interfere with light emission, requiring correction methods. | researchgate.net |
Chromatographic Separation Techniques for Metabolite Identification
To understand the metabolic fate of (1α,2α[n]-³H)-Cholesterol, it is essential to separate it from its various metabolites. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation based on the physicochemical properties of the molecules.
High-Performance Liquid Chromatography (HPLC) with On-Line Radiodetection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating complex mixtures. When coupled with an on-line radiodetector, it allows for the simultaneous separation and quantification of radiolabeled compounds like (1α,2α[n]-³H)-Cholesterol and its tritiated metabolites. researchgate.netuw.edu.pl
In this setup, the sample extract is injected into the HPLC system, where compounds are separated on a column (commonly a reversed-phase C8 or C18 column) based on their polarity. nih.govnih.gov The eluent from the column flows through a conventional detector (e.g., UV) and then through a flow-through radiodetector. This radiodetector contains a scintillant (either solid or liquid) that emits light when interacting with the beta particles from the tritium-labeled molecules. The resulting signal is recorded as a radiochromatogram, showing peaks that correspond to the different radioactive compounds. researchgate.net
This method is highly effective for resolving cholesterol from its closely related precursors and metabolites, such as 7-dehydrocholesterol, desmosterol (B1670304), and various cholesteryl esters. etsu.eduresearchgate.net The combination of retention time from the UV chromatogram and the radioactivity peak from the radiochromatogram provides definitive identification and quantification of each tritiated species. researchgate.net
Thin-Layer Chromatography (TLC) Coupled with Autoradiography or Scintillation Scanning
Thin-Layer Chromatography (TLC) is a cost-effective and versatile method for separating lipids. nih.gov For the analysis of (1α,2α[n]-³H)-Cholesterol, lipid extracts are spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber with a mobile phase (a mixture of organic solvents), which separates the lipids based on their polarity. nih.govresearchgate.net
Following separation, the distribution of radioactivity on the TLC plate can be visualized and quantified using several methods:
Autoradiography: The TLC plate is placed in contact with X-ray film. The beta particles from the tritium expose the film, creating a dark spot that corresponds to the location of the radiolabeled compound. The intensity of the spot is proportional to the amount of radioactivity. researchgate.net
Scintillation Scanning: A scanner moves across the plate, detecting the radioactivity at each point. This generates a chromatogram showing the radioactive peaks. researchgate.net
Scraping and Liquid Scintillation Counting: The separated lipid spots, identified by co-migrating standards, can be scraped from the plate, placed in vials with a scintillation cocktail, and quantified using a liquid scintillation counter. researchgate.netnih.gov This provides a highly accurate quantification of the radioactivity in each separated fraction.
TLC is particularly useful for separating major lipid classes, such as free cholesterol, cholesteryl esters, and triglycerides. researchgate.net
Gas Chromatography (GC) with Radio-Detector Systems for Sterol Analysis
Gas Chromatography (GC) is the preferred method for the analysis of volatile compounds, including sterols. springernature.comrestek.com For GC analysis, sterols like cholesterol are typically derivatized to increase their volatility and thermal stability, often by converting them to trimethylsilyl (B98337) (TMS) ethers. researchgate.netnih.gov
The derivatized sample is injected into the GC, where it is vaporized and separated on a long capillary column based on boiling point and polarity. jfda-online.com When coupled with a radio-detector, the effluent from the GC column is passed through a system that combusts or reduces the compounds to a radioactive gas (e.g., ³H₂), which is then measured by a proportional counter. This allows for the specific detection and quantification of the tritium-labeled sterols. researchgate.net
GC offers very high resolution, enabling the separation of structurally similar sterols. aocs.orgspringernature.com The combination of GC with mass spectrometry (GC-MS) can provide definitive structural identification of the separated metabolites, while the radio-detector provides quantitative information on the tritium-labeled fraction. nih.govnih.gov
Table 2: Comparison of Chromatographic Techniques for (1α,2α[n]-³H)-Cholesterol Analysis
| Technique | Principle | Typical Application | Advantages | Disadvantages | Reference |
| HPLC with Radiodetection | Separation based on polarity in a liquid mobile phase, followed by flow-through radioactivity detection. | Separation and quantification of cholesterol and its polar/non-polar metabolites. | High resolution, non-destructive, suitable for automation. | Higher equipment cost. | researchgate.netnih.gov |
| TLC with Autoradiography/Scanning | Separation on a stationary phase plate based on polarity, followed by imaging or scanning for radioactivity. | Rapid screening of lipid classes (free cholesterol, esters, etc.). | Cost-effective, simple, multiple samples can be run simultaneously. | Lower resolution than HPLC or GC, quantification can be less precise. | nih.govnih.govresearchgate.net |
| GC with Radiodetection | Separation of volatile derivatives based on boiling point in a gaseous mobile phase, followed by radio-detection. | High-resolution analysis of sterol profiles. | Excellent separation of complex sterol mixtures. | Requires derivatization, destructive to the sample. | researchgate.netnih.govjfda-online.com |
Autoradiography and Imaging Techniques for Spatial Distribution
Understanding where (1α,2α[n]-³H)-Cholesterol and its metabolites are located within tissues and cells is crucial for linking metabolic changes to physiological function.
Cellular and Subcellular Radiometric Imaging
Autoradiography at the microscopic level provides high-resolution spatial information on the distribution of radiolabeled compounds. semanticscholar.org To localize (1α,2α[n]-³H)-Cholesterol, tissue sections or cultured cells are incubated with the compound and then coated with a photographic emulsion. nih.gov
Over time, the beta particles emitted from the tritium interact with the silver halide crystals in the emulsion, creating latent images. After development, these silver grains appear as black dots under a microscope, pinpointing the location of the radioactivity. When combined with electron microscopy, this technique can reveal the subcellular localization of the tritiated cholesterol, for instance, within lipid droplets, cell membranes, or other organelles. nih.gov
These imaging techniques have been instrumental in showing that the majority of cholesterol in certain cells, like those in the adrenal cortex, is stored within intracellular lipid droplets. nih.gov Furthermore, such methods can be used to study the movement of cholesterol into cells and its distribution among different membrane systems, providing critical insights into cholesterol homeostasis. nih.govnih.gov
Organ-Specific Distribution in Ex Vivo Models
The analysis of (1Alpha,2Alpha[N]-3H)-Cholesterol distribution in ex vivo models provides critical insights into the tissue-specific uptake, accumulation, and clearance of cholesterol. These models, which involve the study of organs or tissues outside the living organism, offer a controlled environment to investigate physiological and pathological processes. Methodologies often involve the administration of the radiolabeled compound to an animal model, followed by the excision of organs for quantitative analysis. nih.gov Modern approaches may also utilize ex vivo organ perfusion systems, where organs like the heart or kidney are maintained in a viable state with controlled circulation, allowing for detailed studies on the kinetics of tracer uptake and metabolism. nih.govyoutube.com
In a foundational study investigating the tissue sites of lipoprotein uptake in rats, a tritiated cholesteryl ester, [3H]cholesteryl linoleyl ether, was used as a non-metabolizable tracer. nih.gov Since the tracer remains within the cells that take up the lipoprotein particle, its distribution in excised organs directly reflects the sites of lipoprotein degradation. Following intravenous administration, the liver demonstrated the most significant uptake, accounting for a substantial percentage of the total injected dose. nih.gov The intestine also showed considerable uptake, while the spleen accounted for a smaller fraction. nih.gov
These findings highlight the central role of the liver in cholesterol metabolism. The data from such ex vivo distribution studies are crucial for understanding how cholesterol homeostasis is maintained across different organs and how this process may be altered in metabolic diseases. For instance, studies focusing on the central nervous system have used [1,2-3H]cholesterol to demonstrate its distribution within specific brain structures and cell types, such as neurons and myelin sheaths, after systemic administration. nih.gov
Interactive Table: Organ Distribution of [3H]Cholesteryl Linoleyl Ether in Rats The following table summarizes the percentage of the total injected dose of [3H]cholesteryl linoleyl ether found in various organs at 48 hours post-injection, as described in studies on rats. nih.gov
| Organ | Percentage of Injected Dose (%) |
| Liver | 28.5 |
| Intestine | 9 - 12 |
| Spleen | < 3 |
Integration with Mass Spectrometry for Isotope Ratio Analysis and Metabolomics
The integration of isotopically labeled cholesterol, including this compound, with mass spectrometry (MS) represents a powerful synergy for advanced biochemical analysis. This combination facilitates highly sensitive and specific quantification through isotope ratio analysis and enables broader metabolic profiling in the field of metabolomics.
Isotope Ratio Analysis
Isotope Dilution Mass Spectrometry (ID-MS) is a definitive method for the accurate quantification of cholesterol. researchgate.net The technique involves adding a known amount of an isotopically labeled standard (e.g., deuterium-labeled cholesterol-d7 (B27314) or ¹³C-cholesterol) to a sample. nih.govresearchgate.net After extraction and purification, the sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument measures the ratio of the ion intensity of the naturally occurring analyte to that of the labeled internal standard. researchgate.net Because the labeled standard behaves almost identically to the unlabeled analyte during extraction and ionization, this method corrects for sample loss and matrix effects, yielding highly accurate and precise measurements with coefficients of variation often below 0.5%. nih.govresearchgate.net
While tritiated cholesterol is used for its radioactivity in tracer studies, stable isotopes like deuterium (B1214612) ([²H]) or carbon-13 ([¹³C]) are commonly used for mass spectrometry-based quantification to avoid radioactive materials. nih.govnih.gov Studies comparing cholesterol efflux measured using [³H]-cholesterol with assays using deuterated cholesterol ([d₇]-cholesterol) analyzed by mass spectrometry have found the results to be similar, validating the use of stable isotopes as reliable surrogates. nih.govnih.gov For high-precision measurements, techniques like Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) can be employed, offering even lower detection limits for labeled cholesterol. nih.gov
Interactive Table: Mass Spectrometry Techniques for Isotope Analysis of Cholesterol
| Technique | Abbreviation | Principle | Application Notes |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds before mass analysis. Used with isotope dilution for quantification. | Often requires derivatization of cholesterol to a volatile form, such as a trimethylsilyl (TMS) ether. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separates compounds in liquid phase before tandem mass analysis for high specificity. | Can measure derivatized cholesterol (e.g., acetylated) to enhance detection. nih.govnih.gov |
| Isotope Ratio Mass Spectrometry | IRMS | Measures the ratio of isotopes with very high precision. Often coupled with GC. | Provides extremely sensitive detection of labeled cholesterol, useful in metabolism studies. nih.gov |
Metabolomics
Metabolomics aims to identify and quantify a wide array of small-molecule metabolites in a biological sample to provide a snapshot of its physiological state. nih.gov The use of this compound or its stable isotope analogs as tracers in metabolomics studies allows researchers to follow the fate of cholesterol as it is converted into various downstream metabolites.
By introducing a labeled precursor, researchers can use LC-MS/MS-based platforms to trace the label through various metabolic pathways. researchgate.net This approach can identify and quantify a spectrum of cholesterol-related metabolites, including bile acids, oxysterols, and steroid hormones. researchgate.net Such analyses are instrumental in understanding the pathophysiology of diseases like nonalcoholic steatohepatitis (NASH), where cholesterol metabolism is significantly altered. researchgate.net For example, targeted metabolomics studies have identified significant changes in bile acids and autoxidation-generated sterols even before the clinical onset of NASH, highlighting potential biomarkers for early diagnosis. researchgate.net Similarly, metabolomic approaches in hyperlipidemia have identified distinct profiles of lipids, fatty acids, and amino acids that are altered, providing a deeper understanding of the systemic metabolic dysregulation involved. nih.gov
By combining the administration of an isotopic tracer like this compound with the comprehensive analytical power of mass spectrometry-based metabolomics, it is possible to map the flux through specific cholesterol metabolic pathways and identify novel points of regulation or dysregulation in health and disease.
Emerging Research Frontiers and Future Prospects for 1alpha,2alpha N 3h Cholesterol Studies
Development of Novel High-Throughput Screening Assays for Lipid Metabolism Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. ox.ac.uk In the field of lipid metabolism, identifying modulators of key processes like cholesterol efflux is of significant interest. Traditionally, assays to measure cholesterol efflux from cells, such as macrophage-derived foam cells, have relied on loading the cells' intracellular cholesterol pools with radioisotope-labeled cholesterol, like [³H]-cholesterol. nih.gov The amount of radioactivity released from the cells into the medium in the presence of cholesterol acceptors like HDL is then quantified to determine the efflux efficiency. nih.gov
While robust and sensitive, these radioisotope-based assays have limitations for HTS, including the need for specialized handling, waste disposal, and labor-intensive sample processing for scintillation counting. nih.gov This has spurred the development of alternative methods, primarily using fluorescent cholesterol mimics. nih.gov These newer assays offer a safer, faster, and more automated workflow suitable for screening large numbers of compounds in multi-well plate formats. nih.govarvojournals.org However, the foundational understanding of cholesterol efflux modulation, upon which these new assays are benchmarked, was largely established using radiolabeling techniques. nih.gov Furthermore, radiolabeled cholesterol remains the gold standard for validating hits from these high-throughput screens and for more detailed mechanistic follow-up studies.
Table 1: Comparison of Cholesterol Efflux Assay Methodologies
| Feature | Radiolabeling Assay ([³H]-Cholesterol) | Fluorescence-Based Assay (e.g., NBD-Cholesterol) |
|---|---|---|
| Principle | Measures radioactivity of labeled cholesterol moving from cells to an extracellular acceptor. | Measures fluorescence of a cholesterol mimic moving from cells to an extracellular acceptor. |
| Sensitivity | High | High, comparable to radiolabeling for specific probes. nih.gov |
| Throughput | Low to medium; limited by scintillation counting. | High; compatible with automated plate readers. nih.gov |
| Safety | Requires handling of radioactive materials and specialized waste disposal. | Non-radioactive, safer handling. nih.gov |
| Cost & Labor | Labor-intensive sample preparation. | Less labor-intensive, faster sample reading. nih.gov |
| Application | Gold standard for mechanistic studies and validation. | Ideal for primary high-throughput screening of large compound libraries. acs.org |
Application in Investigating Non-Canonical Cholesterol Functions
While cholesterol's role in membrane structure and as a precursor for steroids is well-established, research continues to uncover non-canonical functions. Radiolabeled cholesterol is a key tool in these investigations. For instance, studies have revealed that cholesterol can selectively activate the canonical Wnt signaling pathway, a critical pathway in development and disease, by facilitating the membrane recruitment of the signaling protein Dishevelled (Dvl). nih.gov This finding suggests a link between cellular cholesterol levels and the balance between different Wnt signaling branches.
Another area of discovery is the role of specific proteins and cellular compartments in cholesterol homeostasis. Research using radiolabeled precursors has shown that the Lamin B receptor (LBR) plays an essential, non-redundant role in cholesterol biosynthesis in certain human cells. nih.gov This was unexpected, as it was previously thought to have functions redundant with other enzymes.
Furthermore, the degron of squalene (B77637) monooxygenase (SM), a rate-limiting enzyme in cholesterol synthesis, is regulated by cholesterol through a process of non-canonical ubiquitination. nih.govresearchgate.net Studies have revealed that specific serine residues, not the typical lysine (B10760008) residues, are critical for the cholesterol-accelerated degradation of the enzyme. nih.govresearchgate.net These intricate regulatory mechanisms, which fine-tune cholesterol levels, are often dissected using pulse-chase experiments with radiolabeled molecules to track the synthesis and degradation rates of the proteins involved.
Elucidation of Inter-Organelle Cholesterol Exchange Mechanisms
The various organelles within a cell maintain distinct lipid compositions, yet cholesterol is dynamically trafficked between them to support cellular functions. nih.gov Understanding these transport pathways is crucial, and [³H]-cholesterol has been instrumental in their elucidation. Cholesterol moves between organelles through both vesicular transport, where it is a component of the vesicle membrane, and non-vesicular transport, which involves lipid transfer proteins (LTPs) at membrane contact sites (MCS). nih.govfrontiersin.org
Radiolabeling studies have been critical in mapping these pathways. For example, by tracking [³H]-cholesterol, researchers have demonstrated that the endocytic recycling compartment (ERC) serves as a major intracellular storage site for cholesterol, exchanging it rapidly with the plasma membrane. jci.org This transport can occur via both energy-dependent vesicular pathways and energy-independent non-vesicular pathways. jci.org
The transfer of cholesterol from the endoplasmic reticulum (ER), where it is synthesized, to the mitochondria for conversion into steroid hormones is another well-studied process. frontiersin.org This transfer is believed to occur at MCS between the ER and mitochondria, facilitated by a complex of proteins, sometimes referred to as the "transduceosome". ub.edu The use of radiolabeled cholesterol allows researchers to quantify the rate and regulation of this transfer, providing insights into the mechanics of steroidogenesis.
Table 2: Key Organelles and Proteins in Cholesterol Transport Studied with Radiolabeling
| Transport Route | Key Proteins/Structures | Function | Reference |
|---|---|---|---|
| Plasma Membrane ↔ Endocytic Recycling Compartment (ERC) | Vesicular and non-vesicular transport machinery | Intracellular cholesterol storage and homeostasis | jci.org |
| Endoplasmic Reticulum (ER) → Golgi | Oxysterol-binding protein (OSBP) at MCS | Sorting and distribution to other organelles | frontiersin.org |
| Endoplasmic Reticulum (ER) → Mitochondria | Steroidogenic Acute Regulatory Protein (StAR), Transduceosome at MCS | Delivery of cholesterol for steroid hormone synthesis | jci.org |
| Late Endosomes/Lysosomes → ER | NPC1, NPC2, ORP1L, ORP5 at MCS | Exit of lipoprotein-derived cholesterol for cellular use | frontiersin.orgub.edu |
Mechanistic Dissection of Lipid-Related Pathologies in Defined Research Models (excluding human disease progression/treatment)
Animal models are indispensable for dissecting the complex mechanisms underlying lipid-related pathologies. nih.gov These models, which include both genetically modified strains (e.g., LDL receptor knockout mice) and diet-induced hyperlipidemia models, allow for controlled studies of how abnormal lipid metabolism leads to cellular and tissue dysfunction. nih.govnih.gov
Radiolabeled compounds like (1Alpha,2Alpha[N]-3H)-Cholesterol are used extensively in these models to trace the metabolic fate of cholesterol under pathological conditions. For example, studies in rats and rabbits have used specific diets to investigate how different types of fatty acids (trans vs. cis) mechanistically alter plasma lipoprotein metabolism and hepatic LDL-receptor activity. nih.gov Such studies can pinpoint how dietary components influence cholesterol distribution among different lipoprotein particles.
In models of non-alcoholic fatty liver disease (NAFLD), researchers have identified enzymes like Thioesterase superfamily member 1 (Them1) that are induced by high-fat feeding and suppress fatty acid oxidation. nih.gov Mice lacking Them1 are protected from NAFLD, identifying it as a potential therapeutic target. nih.gov Mechanistic studies in these and other models often employ radiolabeled lipids to quantify rates of fatty acid oxidation, cholesterol synthesis, and transport, providing a dynamic view of the metabolic dysregulation.
Table 3: Examples of Research Models for Lipid-Related Pathologies
| Research Model | Pathology Investigated | Typical Use of Radiolabeling | Reference |
|---|---|---|---|
| LDL receptor knockout (LDLr-/-) mouse | Familial Hypercholesterolemia (FHC), Atherosclerosis | Tracing lipoprotein clearance, cholesterol deposition in arteries | nih.gov |
| Apolipoprotein E knockout (ApoE-/-) mouse | Severe Hypercholesterolemia, Atherosclerosis | Measuring reverse cholesterol transport, plaque dynamics | nih.gov |
| Diet-induced hamster models (High-fat/cholesterol diet) | Hyperlipidemia, Dyslipidemia | Quantifying effects of diet on cholesterol absorption and synthesis | nih.gov |
| Them1 knockout (Them1-/-) mouse | Non-alcoholic fatty liver disease (NAFLD) | Measuring rates of fatty acid oxidation and glucose production | nih.gov |
Synergistic Approaches Combining Radiolabeling with "Omics" Technologies (e.g., Radiolipidomics)
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics (including lipidomics)—has revolutionized biological research. These approaches provide a global snapshot of the molecules within a cell or tissue. While powerful, they often lack dynamic information about metabolic flux. This is where the synergy with radiolabeling becomes apparent.
Combining stable isotope or radioisotope labeling with mass spectrometry and other omics platforms allows for a more comprehensive understanding of metabolic networks. mdpi.com Radiolabeling provides crucial kinetic data on the rates of synthesis, transport, and turnover of molecules, which complements the static concentration data provided by standard omics analyses. This integrated approach, sometimes termed "radiolipidomics," can uncover how genetic or environmental perturbations dynamically reshape metabolic pathways. researchgate.net
For instance, a lipidomics study using imaging mass spectrometry can reveal the precise spatial distribution of hundreds of different lipid species within a tissue section. nih.gov By integrating this with a radiolabeling experiment—for example, by administering this compound—researchers could not only see where cholesterol accumulates but also determine the rate at which it is incorporated into those specific locations and potentially transformed into other molecules. This multi-omics approach is essential for building predictive models of lipid metabolism and understanding the complex interplay of factors that lead to metabolic diseases. mdpi.comresearchgate.net
Q & A
Q. What analytical methods are recommended to validate the synthesis of (1α,2α[^3H])-cholesterol?
To confirm successful synthesis and isotopic purity, researchers should employ a combination of:
- Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess chemical purity .
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation, with emphasis on detecting tritium incorporation at the 1α and 2α positions .
- Radioactivity Quantification via liquid scintillation counting to measure specific activity (e.g., μCi/mg) and ensure isotopic stability .
Q. How can researchers detect (1α,2α[^3H])-cholesterol in biological samples with high sensitivity?
- Extraction Protocols : Use modified Bligh-Dyer methods with chloroform-methanol mixtures to isolate cholesterol from lipid-rich matrices .
- Radio-TLC/Radio-HPLC : These techniques separate cholesterol derivatives while quantifying tritium signals, ideal for tracking metabolic turnover .
- Limitations : Address background interference by pre-treating samples with saponification to remove esterified lipids, which may confound detection .
Advanced Research Questions
Q. What experimental design considerations are critical when using (1α,2α[^3H])-cholesterol to study membrane dynamics?
- Control Groups : Include non-radiolabeled cholesterol to distinguish isotope effects (e.g., altered membrane permeability due to tritium’s mass difference) .
- Dose Optimization : Conduct pilot studies to determine the minimum tracer concentration required for detection, minimizing radiolytic decomposition risks .
- Statistical Frameworks : Use repeated-measures ANOVA to analyze time-dependent cholesterol redistribution in membrane domains, as described in cardiac function studies .
Q. How should researchers resolve contradictory data on (1α,2α[^3H])-cholesterol’s metabolic turnover rates across studies?
- Meta-Analysis : Apply criteria from the Newcastle-Ottawa Scale to evaluate study quality, excluding datasets with small sample sizes (<10 subjects) or inadequate controls .
- Source Validation : Cross-reference experimental conditions (e.g., pH, temperature) that may alter cholesterol esterification rates .
- Confounding Factors : Account for interspecies differences (e.g., hamster vs. human models) and dietary cholesterol intake in preclinical studies .
Q. What methodologies are used to assess the impact of (1α,2α[^3H])-cholesterol’s isotopic labeling on biological activity?
- Comparative Assays : Perform parallel experiments with non-radiolabeled cholesterol to isolate isotope-specific effects on enzyme binding (e.g., LCAT or ACAT activity) .
- Structural Dynamics : Use molecular dynamics simulations to model tritium’s influence on cholesterol’s orientation in lipid bilayers .
- In Vivo Validation : Conduct tracer recovery studies in animal models (e.g., LDL receptor knockouts) to quantify isotopic retention in plasma and tissues .
Q. How can researchers ensure reproducibility in studies involving (1α,2α[^3H])-cholesterol?
- Standardized Protocols : Adhere to NCEP ATP III guidelines for lipid handling and storage to prevent oxidation or degradation .
- Interlaboratory Calibration : Share reference samples with collaborating institutions to validate analytical consistency .
- Data Transparency : Publish raw scintillation counts, chromatograms, and statistical code in supplemental materials .
Methodological Challenges and Solutions
Q. What are the limitations of using (1α,2α[^3H])-cholesterol in long-term metabolic studies?
- Radiolytic Degradation : Tritium’s β-decay can generate free radicals, altering cholesterol’s stability. Mitigate by storing samples at −80°C in argon-filled vials .
- Biological Half-Life : Tritium’s half-life (12.3 years) necessitates correction factors in longitudinal studies to account for signal decay .
Q. How do researchers address low recovery rates of (1α,2α[^3H])-cholesterol in complex matrices like brain tissue?
- Optimized Homogenization : Use glass-Teflon homogenizers instead of ultrasonic disruptors to minimize heat-induced tracer loss .
- Recovery Spikes : Add a known quantity of non-radiolabeled cholesterol as an internal standard to calculate extraction efficiency .
Data Interpretation Frameworks
Q. What statistical models are appropriate for analyzing (1α,2α[^3H])-cholesterol tracer kinetics?
Q. How can contradictory findings about (1α,2α[^3H])-cholesterol’s role in lipid rafts be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
